molecular formula C8H10N6O2 B095113 p-Nitrophenylbiguanide CAS No. 4323-50-6

p-Nitrophenylbiguanide

Cat. No. B095113
CAS RN: 4323-50-6
M. Wt: 222.2 g/mol
InChI Key: BRGSYTBCYKKSBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-Nitrophenylbiguanide (p-NPBG) is a chemical compound that has been widely used in scientific research for its unique properties. It is a member of the biguanide family of compounds and is commonly used as a substrate for enzymes such as alpha-glucosidase, which is involved in the breakdown of carbohydrates.

Mechanism Of Action

P-NPBG is a competitive inhibitor of alpha-glucosidase, which means that it binds to the active site of the enzyme and prevents it from functioning properly. This inhibition leads to a decrease in the breakdown of carbohydrates, which can have a variety of physiological effects.

Biochemical And Physiological Effects

The inhibition of alpha-glucosidase by p-Nitrophenylbiguanide can have a variety of biochemical and physiological effects. For example, it can lead to a decrease in blood glucose levels, which can be beneficial for individuals with diabetes. Additionally, the compound has been shown to have anti-inflammatory and anti-tumor properties, which could have potential therapeutic applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of using p-Nitrophenylbiguanide in lab experiments is its versatility. The compound can be used in a variety of assays and can provide valuable information about enzyme activity and binding properties. However, there are also some limitations to using p-Nitrophenylbiguanide. For example, the compound can be expensive and may not be readily available in some labs. Additionally, the compound has a relatively short half-life, which can make it difficult to study in certain assays.

Future Directions

There are many potential future directions for research involving p-Nitrophenylbiguanide. One area of interest is the development of new inhibitors of alpha-glucosidase that are more potent and selective than p-Nitrophenylbiguanide. Additionally, there is interest in studying the potential therapeutic applications of p-Nitrophenylbiguanide and related compounds, particularly in the areas of diabetes and cancer research. Finally, there is interest in developing new assays and techniques for studying the binding properties of enzymes and proteins using p-Nitrophenylbiguanide and related compounds.
Conclusion:
In conclusion, p-Nitrophenylbiguanide is a versatile and valuable compound that has been widely used in scientific research. Its unique properties make it a valuable tool for studying enzyme activity and binding properties, as well as potential therapeutic applications. While there are some limitations to using p-Nitrophenylbiguanide, the compound remains an important tool for researchers in a variety of fields.

Synthesis Methods

P-NPBG is synthesized by the reaction of p-nitrophenyl isocyanate with biguanide in the presence of a catalyst such as triethylamine. The reaction takes place in anhydrous dichloromethane and is typically carried out at room temperature for several hours. The resulting product is a yellow crystalline powder that is highly soluble in water.

Scientific Research Applications

P-NPBG is a versatile compound that has been used in a variety of scientific research applications. It is commonly used as a substrate for enzymes such as alpha-glucosidase, which is involved in the breakdown of carbohydrates. The compound has also been used as a probe for studying the binding properties of various enzymes and proteins. Additionally, p-Nitrophenylbiguanide has been used as a tool for studying the effects of various drugs and chemicals on enzyme activity.

properties

IUPAC Name

1-(diaminomethylidene)-2-(4-nitrophenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6O2/c9-7(10)13-8(11)12-5-1-3-6(4-2-5)14(15)16/h1-4H,(H6,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGSYTBCYKKSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C(N)N=C(N)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90195797
Record name Biguanide, 1-(p-nitrophenyl)-
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Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Nitrophenylbiguanide

CAS RN

4323-50-6
Record name N-(4-Nitrophenyl)imidodicarbonimidic diamide
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Record name Biguanide, 1-(p-nitrophenyl)-
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Record name p-Nitrophenylbiguanide
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Record name Biguanide, 1-(p-nitrophenyl)-
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Record name 1-(p-nitrophenyl)biguanide
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Record name BIGUANIDE, 1-(P-NITROPHENYL)-
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